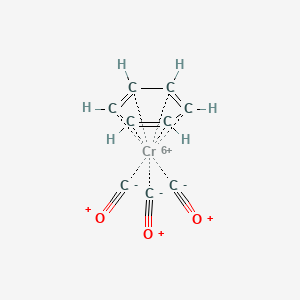
2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of pentafluoropropyl and phosphorodichloridate groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate typically involves the reaction of pentafluoropropyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C3F7OH+POCl3→C3F7OPCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and pentafluoropropanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and pentafluoropropanol.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of agrochemicals, pharmaceuticals, and flame retardants.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: In medicinal chemistry, it serves as a building block for the development of novel therapeutic agents, including enzyme inhibitors and antiviral drugs.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate involves the interaction of its reactive phosphorodichloridate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl Acrylate
- Methyl 2,2,3,3,3-Pentafluoropropyl Ether
- Tris(2,2,3,3,3-pentafluoropropyl) Phosphate
Uniqueness
2,2,3,3,3-Pentafluoropropyl Phosphorodichloridate is unique due to its combination of pentafluoropropyl and phosphorodichloridate groups, which confer distinct reactivity and versatility. Unlike its analogs, this compound can participate in a broader range of chemical reactions, making it valuable in diverse applications.
Eigenschaften
IUPAC Name |
3-dichlorophosphoryloxy-1,1,1,2,2-pentafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F5O2P/c4-13(5,11)12-1-2(6,7)3(8,9)10/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJIZQFKVUFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F5O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)



![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)


![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
